molecular formula C14H14ClNO4 B4062496 methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]glycinate

methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]glycinate

Cat. No.: B4062496
M. Wt: 295.72 g/mol
InChI Key: MZXJRDAAWCTCMC-UHFFFAOYSA-N
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Description

Methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]glycinate is a useful research compound. Its molecular formula is C14H14ClNO4 and its molecular weight is 295.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0611356 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]glycinate is involved in various synthetic processes, particularly in pharmaceutical research. A study by Rádl et al. (2001) explores the synthesis and analgesic activity of certain substituted 1-benzofurans, which are closely related to this compound. This research indicates the potential of such compounds in the development of new analgesics (Rádl, Hezký, Konvička, & Krejci, 2001).

Organometallic Chemistry

In the field of organometallic chemistry, Barr, Dyke, and Quessy (1983) conducted a study on the cyclopalladation of Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, a compound structurally similar to this compound. This research contributes to the understanding of new isoquinoline ring synthesis, illustrating the compound's role in complex organometallic reactions (Barr, Dyke, & Quessy, 1983).

Spectroscopic Characterization

The structural and spectroscopic characteristics of compounds related to this compound have been a subject of research. For instance, a study by Ruysen and Zeegers-Huyskens (1986) on the interaction between ethyl N-(diphenylmethylene)glycinate and proton donors, sheds light on the chemical behavior and spectroscopic properties of similar compounds, which can be useful in various analytical applications (Ruysen & Zeegers-Huyskens, 1986).

Advanced Material Research

Research into advanced materials also encompasses compounds structurally akin to this compound. Walker et al. (2011) studied the solubilities of related compounds in different solvents, contributing to the development of new materials with enhanced properties for energy applications (Walker, Tamayo, Duong, Dang, Kim, Granstrom, & Nguyen, 2011).

Catalysis

The compound has relevance in catalytic processes as well. Li, Wang, and Wu (2018) developed a procedure for the direct carbonylative transformation of benzyl amines, utilizing a method that can be related to the properties of this compound. This highlights its potential use in facilitating chemical transformations in industrial and pharmaceutical settings (Li, Wang, & Wu, 2018).

Properties

IUPAC Name

methyl 2-[(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-7-4-9-8(2)12(20-13(9)10(15)5-7)14(18)16-6-11(17)19-3/h4-5H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJRDAAWCTCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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